molecular formula C19H14ClN3OS2 B2579771 N-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 921841-27-2

N-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2579771
CAS RN: 921841-27-2
M. Wt: 399.91
InChI Key: ZGLBEQXHRZQRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H14ClN3OS2 and its molecular weight is 399.91. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(pyridin-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(pyridin-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability

One study investigated the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, exploring various 6,5-heterocycles to improve metabolic stability. The study focused on N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide and its analogues, aiming to reduce metabolic deacetylation, a common challenge for benzothiazole derivatives. This research contributes to the development of more stable and potent inhibitors for cancer treatment (Stec et al., 2011).

Antitumor Activity

Another significant application is in the evaluation of antitumor activities. Derivatives of N-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(pyridin-2-ylmethyl)acetamide have been synthesized and screened for their potential antitumor activity against various human tumor cell lines. This approach has identified compounds with considerable anticancer activity, showcasing the therapeutic potential of these derivatives in oncology research (Yurttaş et al., 2015).

Microbial Studies

The compound and its derivatives have also been explored for antimicrobial properties. Research into new pyridine derivatives, including those related to N-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(pyridin-2-ylmethyl)acetamide, has shown promising antibacterial and antifungal activities. These studies contribute to the search for new antimicrobial agents, addressing the growing concern of drug-resistant pathogens (Patel & Agravat, 2007).

Inhibition of Src Kinase and Anticancer Activities

Furthermore, the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives, aiming to inhibit Src kinase, has shown anticancer activities. These studies offer insights into the molecular mechanisms of action and potential therapeutic applications of these compounds in cancer treatment (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS2/c20-17-9-8-14(25-17)11-18(24)23(12-13-5-3-4-10-21-13)19-22-15-6-1-2-7-16(15)26-19/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLBEQXHRZQRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(pyridin-2-ylmethyl)acetamide

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